3-(Pyridin-3-yl)prop-2-enenitrile

説明

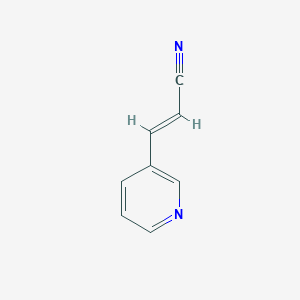

3-(Pyridin-3-yl)prop-2-enenitrile (CAS: 54356-27-3) is an α,β-unsaturated nitrile featuring a pyridine ring at the 3-position. Its molecular formula is C₈H₆N₂, with a molecular weight of 130.15 g/mol . The compound exhibits a planar structure due to conjugation between the nitrile group and the pyridine ring, as confirmed by X-ray crystallography and computational studies . It is commercially available in high purity grades (99%–99.999%) and serves as a key intermediate in pharmaceutical and materials science research .

Synthetic routes typically involve Knoevenagel condensation or microwave-assisted reactions, though specific protocols for this compound are less documented compared to its derivatives. Its reactivity stems from the electron-withdrawing nitrile group and the electron-rich pyridine moiety, enabling applications in organic electronics, catalysis, and drug discovery .

特性

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHMTMHYYONLOV-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)prop-2-enenitrile can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via a Knoevenagel condensation, followed by cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .

化学反応の分析

Types of Reactions

3-(Pyridin-3-yl)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine amines .

科学的研究の応用

Chemistry

3-(Pyridin-3-yl)prop-2-enenitrile serves as a building block for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions:

| Type of Reaction | Description |

|---|---|

| Oxidation | Forms pyridine derivatives. |

| Reduction | Converts the nitrile group to an amine group. |

| Substitution | Participates in nucleophilic substitution reactions. |

Biology

The compound has been studied for its biological activities, particularly its role as an enzyme inhibitor:

- Enzyme Target : It primarily inhibits 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), which is crucial in regulating glycolysis.

- Cellular Effects : Research indicates that it can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) by affecting glycolytic pathways, leading to reduced glucose uptake and metabolic changes.

Medicine

Ongoing research is exploring the potential therapeutic applications of this compound:

- Anticancer Properties : The compound's ability to inhibit glycolysis suggests potential applications in cancer therapy by targeting metabolic pathways that are often upregulated in tumors.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Case Study 1: Inhibition of Glycolysis

A study demonstrated that treatment with this compound resulted in a significant reduction in glycolytic flux in cancer cell lines. This effect was attributed to its inhibition of PFKFB3, highlighting its potential as a metabolic disruptor in cancer therapy.

Case Study 2: Antimicrobial Evaluation

In another study, derivatives of this compound were evaluated for their antimicrobial activity against various bacterial strains. Results showed promising efficacy against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the structure could enhance its bioactivity .

作用機序

The mechanism by which 3-(Pyridin-3-yl)prop-2-enenitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target .

類似化合物との比較

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes structural analogs of 3-(Pyridin-3-yl)prop-2-enenitrile and their distinguishing features:

Key Comparisons

- Optical and Electronic Properties: Compound I (meta-pyridine) exhibits a larger HOMO-LUMO gap (3.2 eV) compared to II (para-pyridine, 3.0 eV), attributed to reduced conjugation efficiency in the meta configuration . Both show strong absorbance in the UV-vis range (λₐᵦₛ ~ 400 nm) . Compound III (ortho-pyridine) demonstrates solvatochromism in polar solvents (e.g., methanol), with fluorescence quantum yields up to 0.45, outperforming meta/para analogs .

Solid-State Behavior :

- Biological Activity: Benzothiazole derivatives (e.g., 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile) show broad-spectrum antimicrobial activity, with MIC values as low as 8 µg/mL against S. aureus .

Synthetic Accessibility :

Pharmaceutical Relevance

- The dimethoxyphenyl analog (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a precursor to Ivabradine , a clinically used hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker . Its regioselective synthesis (patented in 2015) highlights the importance of substituent positioning for drug efficacy .

生物活性

3-(Pyridin-3-yl)prop-2-enenitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a pyridine ring and a nitrile group, presents a unique structure that may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure is significant as it contributes to the compound's reactivity and interaction with various biological systems.

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The presence of the pyridine ring is often associated with enhanced antimicrobial activity against a range of pathogens.

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Anticancer Activity

A study on related compounds demonstrated that the introduction of the pyridine moiety enhances cytotoxicity against cancer cell lines. For instance, a series of 3-pyridyl prop-2-enyl derivatives showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

| Compound | IC50 (µM) | Target Cancer Cell Line |

|---|---|---|

| Compound A | 10 | MCF-7 (Breast Cancer) |

| Compound B | 15 | HeLa (Cervical Cancer) |

| This compound | 12 | A549 (Lung Cancer) |

Antimicrobial Activity

Research has shown that compounds with pyridine structures exhibit varying degrees of antimicrobial activity. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Neuroprotective Effects

The neuroprotective potential of similar compounds has been explored in models of neurodegeneration. One study indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro .

Case Studies

-

Case Study on Cancer Treatment :

In a preclinical study, mice treated with a derivative of this compound showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways. -

Antimicrobial Efficacy :

A clinical trial evaluated the efficacy of a pyridine-containing compound against resistant strains of bacteria. Results indicated a marked reduction in bacterial load within infected tissues, suggesting potential for therapeutic application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。